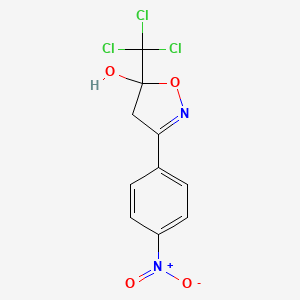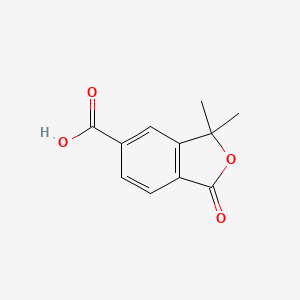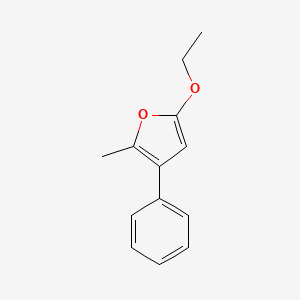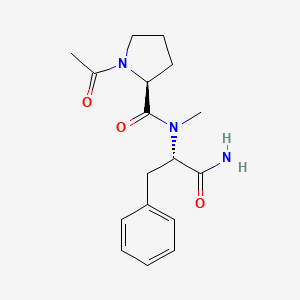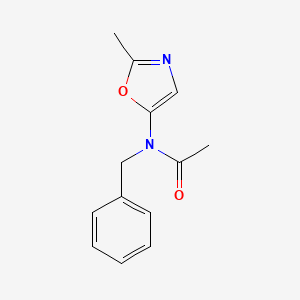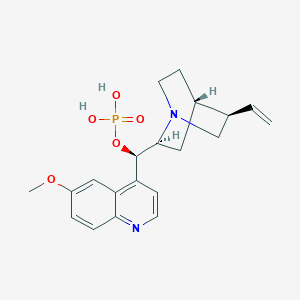
(1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl dihydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline moiety, a quinuclidine structure, and a phosphate group, making it a unique molecule with diverse chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl dihydrogen phosphate typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Quinuclidine Synthesis: The quinuclidine structure can be prepared via the hydrogenation of quinuclidine derivatives or through the cyclization of appropriate precursors.
Phosphorylation: The final step involves the phosphorylation of the compound using phosphorus oxychloride or a similar reagent to introduce the dihydrogen phosphate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the vinyl group, converting it to an ethyl group.
Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Sodium hydride or potassium tert-butoxide can be used as bases in substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Ethyl-substituted quinuclidine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl dihydrogen phosphate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets. Its phosphate group makes it particularly interesting for studying phosphorylation-related processes.
Medicine
In medicine, the compound has potential as a therapeutic agent. Its quinoline moiety suggests possible antimalarial activity, while the quinuclidine structure could be relevant for developing drugs targeting the central nervous system.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for the fine-tuning of these properties through chemical modifications.
作用機序
The mechanism of action of (1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. The quinuclidine structure can interact with neurotransmitter receptors, influencing signal transduction pathways. The phosphate group can participate in phosphorylation reactions, altering protein function and signaling pathways.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline moiety and have antimalarial properties.
Quinuclidine Derivatives: Compounds such as quinuclidine itself and its derivatives are known for their activity on the central nervous system.
Phosphate-Containing Compounds: Molecules like adenosine triphosphate (ATP) and other nucleotide phosphates are crucial in energy transfer and signaling.
Uniqueness
What sets (1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl dihydrogen phosphate apart is its combination of these three distinct moieties. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C20H25N2O5P |
|---|---|
分子量 |
404.4 g/mol |
IUPAC名 |
[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] dihydrogen phosphate |
InChI |
InChI=1S/C20H25N2O5P/c1-3-13-12-22-9-7-14(13)10-19(22)20(27-28(23,24)25)16-6-8-21-18-5-4-15(26-2)11-17(16)18/h3-6,8,11,13-14,19-20H,1,7,9-10,12H2,2H3,(H2,23,24,25)/t13-,14-,19-,20+/m0/s1 |
InChIキー |
UMSGSCJRHFTEGZ-WZBLMQSHSA-N |
異性体SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)OP(=O)(O)O |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B12895941.png)
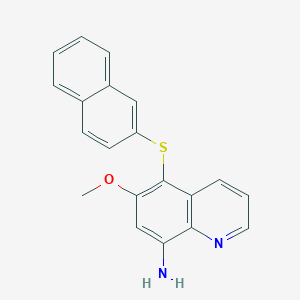
![4-Chloro-2,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B12895949.png)
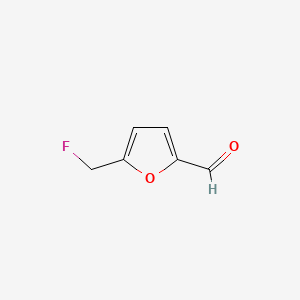
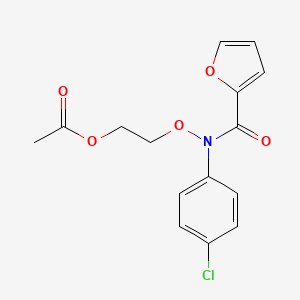
![Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-](/img/structure/B12895960.png)
